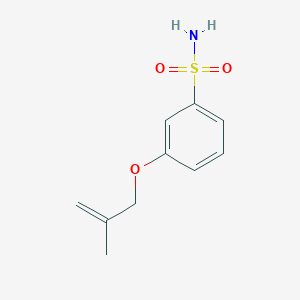

3-(2-Methylprop-2-enoxy)benzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylprop-2-enoxy)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-8(2)7-14-9-4-3-5-10(6-9)15(11,12)13/h3-6H,1,7H2,2H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLEINXLHBVTNSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC(=CC=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Computational and Theoretical Investigations of Benzenesulfonamide Derivatives

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to model molecular behavior. These methods are crucial for elucidating the intrinsic properties of a molecule, such as its three-dimensional structure, electron distribution, and reactivity, without the need for empirical data.

The optimized molecular structure serves as the foundation for calculating various other properties, including vibrational frequencies (which can be compared with experimental IR and Raman spectra), electronic properties, and reactivity descriptors. researchgate.netmdpi.com This computational approach allows for a detailed structural analysis that is essential for understanding how the molecule will interact with biological targets.

| Structural Parameter | Description | Typical Calculated Value |

|---|---|---|

| S-O Bond Length | Length of the sulfur-oxygen double bonds in the sulfonyl group. | ~1.43 Å |

| S-N Bond Length | Length of the sulfur-nitrogen single bond. | ~1.65 Å |

| S-C Bond Length | Length of the sulfur-carbon bond connecting to the benzene (B151609) ring. | ~1.77 Å |

| O-S-O Bond Angle | Angle between the two oxygen atoms and the central sulfur atom. | ~120° |

| C-S-N Bond Angle | Angle between the benzene carbon, sulfur, and nitrogen atoms. | ~107° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties.

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. nih.gov For benzenesulfonamide derivatives, the distribution of these orbitals is also significant. The HOMO is often localized on the electron-rich parts of the molecule, such as the benzene ring, while the LUMO may be distributed across the electron-withdrawing sulfonamide group.

| Parameter | Description | Hypothetical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.2 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies (ELUMO - EHOMO). | 5.3 eV |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netchemrxiv.org The MEP map displays the electrostatic potential on the electron density surface, using a color spectrum to indicate different potential values.

Typically, red regions correspond to negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-poor areas prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential. researchgate.net In benzenesulfonamide derivatives, the MEP map commonly shows negative potential (red) localized around the highly electronegative oxygen atoms of the sulfonamide group, identifying them as sites for hydrogen bonding and electrophilic interactions. chemrxiv.org The hydrogen atom of the sulfonamide N-H group often shows a positive potential (blue), highlighting its role as a hydrogen bond donor.

Global and local reactivity descriptors are quantitative measures derived from DFT calculations, often from FMO energies, that help predict and rationalize the chemical reactivity of a molecule. Global descriptors provide insight into the reactivity of the molecule as a whole.

Key global reactivity descriptors include:

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A higher hardness value corresponds to a less reactive molecule.

Global Softness (S): The reciprocal of hardness (S = 1/η), it measures the molecule's capacity to receive electrons.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors are invaluable for comparing the reactivity of different benzenesulfonamide derivatives and understanding how structural modifications influence their chemical behavior.

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation of the electron cloud. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Tendency of electrons to escape. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity to accept electrons. |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is central to drug discovery and medicinal chemistry for understanding structure-activity relationships.

For benzenesulfonamide derivatives, molecular docking is used to simulate their interaction with various biological targets, such as enzymes like carbonic anhydrase or cyclooxygenase. nih.govnih.govresearchgate.net The simulation places the ligand, such as 3-(2-Methylprop-2-enoxy)benzenesulfonamide, into the binding site of a protein and calculates a "docking score" or binding energy, which estimates the binding affinity. rsc.org

These simulations provide detailed, three-dimensional views of the ligand-protein complex, revealing key intermolecular interactions such as:

Hydrogen bonds: Often involving the sulfonamide group's N-H and S=O moieties.

Hydrophobic interactions: Typically involving the benzene ring and other nonpolar parts of the ligand with nonpolar amino acid residues in the binding pocket.

By analyzing these interactions, researchers can understand why a particular derivative is active against a specific target and can rationally design new derivatives with improved potency and selectivity. tandfonline.com

| Parameter | Description | Illustrative Result |

|---|---|---|

| Target Protein | The biological macromolecule used in the simulation. | Carbonic Anhydrase II |

| Binding Energy | The estimated free energy of binding (lower is better). | -8.5 kcal/mol |

| Inhibition Constant (Ki) | A calculated measure of inhibitor potency. | 1.5 µM |

| Key Interacting Residues | Amino acids in the active site forming significant bonds. | His94, His96, Thr199, Val121 |

| Types of Interactions | The nature of the chemical bonds formed. | Hydrogen bond with Thr199; Hydrophobic interactions with Val121. |

Prediction of Binding Modes and Affinities

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are pivotal in predicting how benzenesulfonamide derivatives orient themselves within the active site of a biological target and in estimating the strength of this interaction, known as binding affinity.

Molecular docking studies are frequently employed to predict the preferred binding pose of a ligand within a receptor's binding pocket. For benzenesulfonamide derivatives, which are well-known inhibitors of carbonic anhydrases (CAs), docking simulations consistently show the sulfonamide group coordinating with the zinc ion (Zn²⁺) in the enzyme's active site. tandfonline.com This interaction is a hallmark of this class of inhibitors. The rest of the molecule, often referred to as the "tail," extends into adjacent hydrophobic and hydrophilic pockets, and its specific interactions dictate both affinity and isoform selectivity. nih.gov For instance, docking studies of various benzenesulfonamide analogs against human nerve growth factor receptor (TrkA) have predicted strong binding affinities, with binding energies often exceeding -8.0 Kcal/mol, indicating stable complex formation. nih.gov

Following docking, MD simulations can be used to refine the binding poses and evaluate the stability of the ligand-receptor complex over time. tandfonline.com These simulations provide a dynamic view of the interactions, revealing the persistence of key hydrogen bonds and the flexibility of the ligand's tail, which can influence its activity profile. tandfonline.comresearchgate.net The binding affinities of benzenesulfonamide derivatives have been computed using various methods, including Linear Interaction Energy (LIE) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations, which provide quantitative estimates of binding free energy (ΔG_bind). benthamscience.comcumhuriyet.edu.tr These predictions are crucial for ranking potential drug candidates before their synthesis and experimental testing.

| Compound Class | Target Protein | Computational Method | Predicted Binding Affinity (kcal/mol) | Reference |

| Benzenesulfonamide Derivatives | TrkA | Autodock Vina | -9.48 to -11.26 | nih.gov |

| Ureido benzenesulfonamides | Carbonic Anhydrase IX | Molecular Docking | - | nih.gov |

| Pyridin-2-yl-benzenesulfonamide | Herbicide Target | 3D-QSAR | - | nih.gov |

| Benzenesulfonamide Derivatives | Gastric Cancer Proteins | Molecular Docking / MM-GBSA | - | cumhuriyet.edu.tr |

This table presents a summary of predicted binding affinities for various benzenesulfonamide derivatives against different biological targets as determined by computational methods.

Structural Basis of Ligand-Receptor Complex Formation

Understanding the structural basis of how benzenesulfonamide derivatives form stable complexes with their receptor targets is fundamental to designing more effective inhibitors. X-ray crystallography and computational modeling have revealed the key molecular interactions that underpin this recognition process.

A primary and well-conserved interaction for benzenesulfonamide-based carbonic anhydrase inhibitors is the coordination of the deprotonated sulfonamide nitrogen (NH⁻) to the catalytic Zn²⁺ ion within the active site. tandfonline.com This is typically accompanied by a network of hydrogen bonds. A crucial hydrogen bond is almost universally observed between the sulfonamide group and the side chain of a threonine residue (specifically, Thr199 in human CA II). tandfonline.com

Beyond these core interactions, the specificity and additional affinity of the inhibitors are determined by the "tail" portion of the molecule. This part of the ligand interacts with amino acid residues lining the active site cavity. These interactions can be hydrophobic, with aromatic rings or aliphatic chains on the ligand fitting into hydrophobic pockets of the receptor, or they can involve additional hydrogen bonds with residues at the entrance of the active site. nih.govresearchgate.net For example, structural studies have shown that residues at positions 92 and 131 in the active site of carbonic anhydrases are critical in dictating the binding position and affinity of different benzenesulfonamide inhibitors. nih.gov The nature and rigidity of the linker connecting the benzenesulfonamide core to the tail can also significantly impact binding affinity across different enzyme isoforms. tandfonline.com These detailed structural insights allow for the targeted modification of inhibitor scaffolds to enhance binding and improve selectivity for a desired target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

QSAR models are developed by correlating variations in the structural or physicochemical properties of compounds with their measured biological activities, such as inhibitory constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀). For benzenesulfonamide derivatives, numerous QSAR models have been successfully developed to predict a range of biological activities, from enzyme inhibition to herbicidal effects. benthamscience.comnih.gov

The process begins by generating numerical representations of the molecules, known as molecular descriptors, which quantify various aspects of their structure (e.g., size, shape, electronic properties). Statistical techniques, such as Multiple Linear Regression (MLR) and Kernel Partial Least Squares (KPLS), are then used to build a mathematical equation that links these descriptors to the observed activity. nih.govnih.gov

The predictive power of a QSAR model is rigorously validated using both internal and external validation techniques. nih.gov Key statistical metrics include the coefficient of determination (R²), which measures the goodness of fit for the training set, and the cross-validated coefficient of determination (q²), which assesses the model's internal robustness. nih.gov A well-validated QSAR model can then be used to reliably predict the biological activity of new, untested compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the discovery process. nih.gov For example, QSAR models for a series of benzenesulfonamide derivatives targeting carbonic anhydrase II showed promising results with R² values between 0.83 and 0.89. benthamscience.com

| Compound Series | Biological Activity | QSAR Model Type | Key Statistical Metric (R²) | Reference |

| Benzenesulfonamide Derivatives | Carbonic Anhydrase II Inhibition | Various | 0.83 - 0.89 | benthamscience.com |

| Benzenesulfonamide Derivatives | Anti-GBM Activity | KPLS | 0.8385 (training set) | nih.gov |

| 3-(pyridin-2-yl)benzenesulfonamide | Herbicidal Activity | CoMFA / CoMSIA | - | nih.gov |

| Cyclic Ureidobenzenesulfonamides | β3-Adrenergic Receptor Agonism | 3D-QSAR | 0.877 | nih.gov |

This table summarizes various QSAR models developed for benzenesulfonamide derivatives, highlighting their application and statistical validation.

A critical outcome of QSAR modeling is the identification of the key molecular features, or descriptors, that most significantly influence biological activity. These descriptors provide valuable insights into the structure-activity relationship and guide future molecular design.

Molecular descriptors can be categorized based on the properties they represent:

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution and dipole moment. For sulfonamides, the electronic character is crucial as their mechanism often involves interaction with a metal ion and hydrogen bonding, which are governed by electrostatic forces. researchgate.net

Steric Descriptors: These relate to the size and shape of the molecule, such as molar volume and surface tension. researchgate.netarkat-usa.org Steric properties determine how well a ligand fits into the binding pocket of a receptor. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D fields to map where steric bulk is favored or disfavored for optimal activity. nih.gov

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule (e.g., logP). Hydrophobicity is critical for membrane permeability and for engaging in hydrophobic interactions within the receptor's active site. nih.gov

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

For benzenesulfonamide derivatives, QSAR studies have frequently highlighted the importance of steric, electrostatic, and hydrophobic fields in determining their inhibitory potency. nih.gov For instance, models have shown that modifying substituents on the benzene ring to alter these properties can effectively improve biological activity. nih.gov The dissociation constant (pKa) of the sulfonamide group, which is influenced by these descriptors, is also a critical parameter for activity. arkat-usa.org

Based on a comprehensive search of available scientific literature, there is no specific in vitro biological activity data published for the compound “this compound” corresponding to the detailed outline requested. Research studies detailing enzyme inhibition kinetics, isoform selectivity, or anti-proliferative effects focus on other derivatives of the broader benzenesulfonamide class of compounds.

Therefore, it is not possible to provide an article focusing solely on the chemical compound “this compound” with the specified data points (e.g., Kᵢ, IC₅₀ values) for the outlined biological targets. The requested information for this specific molecule is not present in the public domain.

In Vitro Biological Activity and Mechanistic Elucidation of Benzenesulfonamide Derivatives

Cellular Research Applications (In Vitro)

Studies on Apoptosis Induction Mechanisms (in vitro cellular models)

Benzenesulfonamide (B165840) derivatives have been noted for their capacity to induce programmed cell death, or apoptosis, in various cancer cell lines. The induction of apoptosis is a critical mechanism for anticancer agents. nih.gov While the precise pathways can vary between different derivatives, a common route involves the intrinsic or mitochondrial pathway. nih.govmdpi.com

Studies on structurally related compounds indicate that they can trigger apoptosis by causing mitochondrial dysfunction, which leads to the release of cytochrome c into the cytosol. nih.govmdpi.com This event initiates a cascade of enzymatic activations, centrally featuring caspase-9 (the initiator caspase) and caspase-3 (the effector caspase). nih.govmdpi.com The activation of these caspases leads to the cleavage of essential cellular proteins, culminating in the morphological and biochemical hallmarks of apoptosis. nih.gov Some sulfonamide-based compounds have been shown to mediate apoptosis independently of p53 status or Bcl-2 expression levels, suggesting a broad applicability across different cancer types. psu.edu For instance, certain derivatives have demonstrated pro-apoptotic activity by causing a decrease in the mitochondrial membrane potential and an increase of cells in the sub-G1 phase of the cell cycle, which is indicative of apoptotic DNA fragmentation. nih.gov

Assessment of Antibacterial and Anti-Biofilm Activities Against Pathogenic Strains (e.g., S. aureus, K. pneumoniae)

The sulfonamide class of drugs represents one of the earliest and most significant discoveries in antimicrobial therapy. researchgate.net Their primary mechanism of bacteriostatic action involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria. ontosight.ai As mammals obtain folic acid from their diet, this pathway is an effective and selective target in prokaryotes.

Beyond direct antibacterial action, recent research has focused on the ability of benzenesulfonamide derivatives to combat bacterial biofilms, which are structured communities of bacteria that exhibit high resistance to conventional antibiotics. rsc.org Studies have shown that certain novel benzenesulfonamide analogues can significantly inhibit biofilm formation by pathogenic strains such as Staphylococcus aureus and Klebsiella pneumoniae. rsc.org For example, specific derivatives demonstrated potent anti-biofilm activity against K. pneumoniae, with inhibition rates exceeding 75%. rsc.org The anti-biofilm mechanism may be linked to the disruption of bacterial communication systems (quorum sensing) or interference with the production of the extracellular polymeric substance (EPS) that forms the biofilm matrix. nih.govfrontiersin.org

| Derivative Type | Pathogen | Activity | Notable Findings | Reference |

| Thiazolone-based benzenesulfonamides | S. aureus | Antibacterial & Anti-biofilm | Significant inhibition at 50 µg/mL concentration. | rsc.org |

| Thiazolone-based benzenesulfonamides | K. pneumoniae | Anti-biofilm | Showed potential anti-biofilm inhibition of up to 79.46%. | rsc.org |

| Coumarin-benzenesulfonamides | Gram-positive & Gram-negative | Antibacterial | Demonstrated activity against E. coli and S. aureus. | rsc.org |

| Oxadiazole-bearing benzenesulfonamides | E. coli & P. aeruginosa | Antibacterial | Electron-withdrawing groups enhanced activity against E. coli, while electron-donating groups favored activity against P. aeruginosa. | researchgate.net |

Structure-Activity Relationship (SAR) Analysis

Influence of the Sulfonamide Moiety on Biological Response

The sulfonamide moiety (-SO₂NH₂) is the cornerstone of the biological activity for this class of compounds. researchgate.net It is a potent zinc-binding group (ZBG), enabling these molecules to act as inhibitors of metalloenzymes. rsc.orgtandfonline.com A prime example is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing enzymes. tandfonline.com The primary sulfonamide group coordinates directly to the Zn(II) ion in the enzyme's active site, displacing a water molecule or hydroxide (B78521) ion and thereby blocking the enzyme's catalytic activity. mdpi.com This interaction is fundamental to the diuretic, antiglaucoma, and anticancer effects of many sulfonamide drugs. mdpi.com The orientation and acidity of the -NH₂ protons are critical for establishing the hydrogen bond network that stabilizes the enzyme-inhibitor complex.

Role of the 2-Methylprop-2-enoxy Group in Target Recognition and Efficacy

The substituent attached to the benzene (B151609) ring, often termed the "tail," plays a crucial role in modulating the potency and selectivity of the inhibitor. mdpi.com In 3-(2-Methylprop-2-enoxy)benzenesulfonamide, this tail is the 2-methylprop-2-enoxy group. While direct studies on this specific group are not available, its structural features—an ether linkage, a bulky isobutenyl moiety, and unsaturation—allow for informed hypotheses.

This group is expected to interact with regions of the enzyme's active site adjacent to the catalytic zinc ion. These regions are often lined with hydrophobic and hydrophilic amino acid residues. mdpi.com The bulky and hydrophobic nature of the isobutenyl portion can form favorable van der Waals interactions within hydrophobic pockets, enhancing binding affinity. The ether oxygen can act as a hydrogen bond acceptor, forming additional stabilizing contacts. The flexibility or rigidity conferred by this tail can influence how the entire molecule orients itself within the active site, which is a key determinant of isoform selectivity among enzymes like carbonic anhydrases. tandfonline.com

Impact of Substituent Variations on Inhibitory Profiles

Extensive research has demonstrated that even minor modifications to the benzenesulfonamide scaffold can lead to significant changes in inhibitory profiles and selectivity. acs.org Key factors include the position, electronic properties, and steric bulk of the substituents on the benzene ring.

Positional Isomerism: The substitution pattern (ortho, meta, para) on the phenyl ring is critical. Studies comparing positional isomers have shown that meta-substituted derivatives can exhibit significantly improved inhibitory activity against certain enzymes, such as metallo-β-lactamase ImiS, compared to their ortho or para counterparts. nih.gov Conversely, for inhibiting certain carbonic anhydrase isoforms, para-substituted compounds often show the highest potency. mdpi.com The placement of the tail at the meta position, as in this compound, dictates the trajectory of the tail into the active site, influencing which specific amino acid residues it can interact with.

Electronic Effects: The introduction of electron-donating groups (like methyl or methoxy) or electron-withdrawing groups (like halogens or nitro) alters the electronic density of the aromatic ring and the acidity of the sulfonamide group. This can impact the strength of the coordination to the zinc ion and other electrostatic interactions. For instance, some studies have found that the presence of an electron-donating methyl substituent can restore activity that is lost in unsubstituted phenyl derivatives. tandfonline.com

Steric Hindrance: The size and shape of the substituent affect how well the inhibitor fits into the enzyme's active site. Bulky alkyl substituents can sometimes confer higher potency compared to linear ones by maximizing contact with hydrophobic surfaces. tandfonline.com However, excessively large groups can also lead to steric clashes, reducing or abolishing activity.

| SAR Modification | Effect on Biological Activity | Example/Observation | Reference |

| Positional Isomerism | Varies depending on the target enzyme. | meta-substituents improved activity against ImiS metallo-β-lactamase compared to para-isomers. | nih.gov |

| para-substituents showed the highest activity against tumor-related carbonic anhydrase IX. | mdpi.com | ||

| Electronic Nature | Modulates binding and activity. | Halogen substitutions (Cl, Br, F) on a benzyl (B1604629) moiety had varied effects, with 4-bromo improving activity while 3-fluoro decreased it. | acs.org |

| Electron-donating methyl group restored activity in an otherwise inactive phenyl derivative against VchαCA. | tandfonline.com | ||

| Steric Bulk | Can enhance or decrease potency. | A bulky alkyl substituent conferred higher potency than linear derivatives in one series of CA inhibitors. | tandfonline.com |

| Tail Flexibility | Influences affinity and selectivity. | More rigid linkers (e.g., cyclic urea) in the tail generally led to stronger inhibition of carbonic anhydrases. | tandfonline.com |

Chemical Probe Development and Applications Utilizing Benzenesulfonamide Scaffolds

Design and Synthesis of Chemical Probes for Protein Labeling (In Vitro)

The design of chemical probes for in vitro protein labeling is a meticulous process that aims to create molecules capable of selectively interacting with and reporting on target proteins within a complex biological sample. springernature.com The benzenesulfonamide (B165840) core is an attractive starting point for such probes due to its well-established role as a zinc-binding group in metalloenzymes and its synthetic tractability, allowing for systematic structural modifications. nih.govnih.gov

The general design of a benzenesulfonamide-based chemical probe incorporates three key components: a recognition element, a reactive group, and a reporter tag.

Recognition Element: This is the part of the probe that confers specificity for the target protein. In the context of benzenesulfonamide scaffolds, the sulfonamide group itself can act as a zinc-binding moiety, targeting metalloproteins like metallo-β-lactamases or carbonic anhydrases. nih.govrsc.org The aromatic ring can be substituted at the ortho, meta, or para positions to optimize binding interactions with the target's active site. nih.gov For instance, in the development of inhibitors for metallo-β-lactamase ImiS, adjusting the substitution pattern on the benzene (B151609) ring was a key strategy to enhance inhibitory effects. nih.gov

Reactive Group: This functional group is designed to form a stable, covalent bond with the target protein, enabling permanent labeling. The choice of reactive group is critical and depends on the desired target and the nature of the amino acid residues in its vicinity. nih.gov

Reporter Tag: This component allows for the detection and identification of the labeled protein. Common reporter tags include fluorophores for imaging applications, biotin (B1667282) for affinity purification, or alkyne and azide (B81097) groups for bioorthogonal "click" chemistry. nih.govljmu.ac.uk

The synthesis of these probes often involves multi-step organic reactions. For a hypothetical probe based on 3-(2-Methylprop-2-enoxy)benzenesulfonamide, the synthesis could start from a commercially available benzenesulfonyl chloride derivative. The sulfonamide can be formed by reaction with an appropriate amine. nih.gov The ether linkage bearing the reactive methallyl group could be introduced via a Williamson ether synthesis. Further modifications could append a reporter tag, often through a linker to minimize steric hindrance. ljmu.ac.uk

| Probe Component | Function | Example in Benzenesulfonamide Scaffold |

| Recognition Element | Binds to the target protein | The sulfonamide group and substituted benzene ring nih.gov |

| Reactive Group | Forms a covalent bond with the target | An electrophilic group targeting nucleophilic residues nih.gov |

| Reporter Tag | Enables detection and isolation of the labeled protein | Fluorophore, biotin, or a bioorthogonal handle nih.gov |

Strategies for Covalent Probe Formation via Alkene Reactivity

The methallyl group (2-methylprop-2-enoxy) in this compound provides a potential handle for covalent probe formation through its alkene functionality. Alkenes are not intrinsically highly reactive towards biological nucleophiles under physiological conditions, which can be an advantage in reducing off-target labeling. mdpi.com However, their reactivity can be enhanced or exploited through several strategies to achieve covalent modification of proteins. nih.gov

One common approach is to position the alkene group in proximity to a nucleophilic amino acid residue (such as cysteine, lysine, or histidine) within the target protein's binding site. Upon binding of the probe, the increased effective concentration can facilitate a reaction.

Strategies to leverage alkene reactivity include:

Photo-induced Cross-linking: In some cases, UV irradiation can be used to generate reactive species from alkenes that can then cross-link to the target protein. nih.gov

Proximity-Induced Reactivity: The binding of the probe to the target protein can position the alkene in an optimal orientation for reaction with a nearby nucleophilic residue. The non-covalent binding energy contributes to lowering the activation energy for the covalent bond formation.

Electrophilic Activation: The alkene can be designed to be part of a Michael acceptor system or an α,β-unsaturated carbonyl moiety, which are more electrophilic and reactive towards nucleophiles. While the methallyl group itself is not a classic Michael acceptor, its electronic properties can be influenced by the rest of the molecule.

Radical-based Reactions: Recent advances in synthetic chemistry have explored the generation of alkene radical anions, which are highly nucleophilic. youtube.com While primarily used in organic synthesis, these principles could potentially be adapted for biological applications under specific conditions.

The reactivity of an alkene can also be influenced by the electronic nature of the rest of the molecule. For instance, electron-donating groups can increase the nucleophilicity of the double bond, while electron-withdrawing groups can make it more susceptible to certain types of addition reactions. mdpi.com

| Strategy | Description | Potential Application |

| Photo-induced Cross-linking | UV light generates a reactive species from the alkene. nih.gov | Irreversible labeling of the target protein upon irradiation. |

| Proximity-Induced Reactivity | High local concentration of the probe at the binding site facilitates the reaction. | Selective labeling of the target protein over non-target proteins. |

| Electrophilic Activation | The alkene is part of a more reactive functional group (e.g., Michael acceptor). | Covalent modification of nucleophilic amino acid residues. |

Application in Target Identification and Functional Studies (In Vitro)

Once a covalent chemical probe based on a benzenesulfonamide scaffold is developed, it can be a powerful tool for in vitro target identification and functional studies. researchgate.net The fundamental principle is to use the probe to label its protein target(s) in a complex biological sample, such as a cell lysate, and then to identify the labeled proteins. nih.gov

A typical workflow for target identification using a biotinylated probe involves the following steps:

Incubation: The probe is incubated with the cell lysate to allow it to bind to and covalently label its target protein(s). nih.gov

Affinity Purification: The lysate is then passed over a resin containing immobilized streptavidin (or avidin), which has a very high affinity for biotin. The biotinylated probe, along with its covalently attached protein target, is captured on the resin, while unbound proteins are washed away. nih.gov

Elution: The captured proteins are eluted from the resin.

Identification: The eluted proteins are typically separated by gel electrophoresis (SDS-PAGE) and then identified using mass spectrometry-based proteomics techniques. nih.gov

By identifying the proteins that are specifically labeled by the probe, researchers can gain insights into its mechanism of action. To ensure the specificity of the labeling, a negative control compound is often used. nih.gov This control is structurally similar to the probe but lacks the reactive group, and therefore should not covalently label the target protein.

Beyond target identification, these probes can be used in functional studies. For example, a fluorescently labeled probe can be used to visualize the subcellular localization of the target protein using fluorescence microscopy. Furthermore, by covalently occupying the binding site, the probe can be used to study the functional consequences of inhibiting the target protein in in vitro assays. researchgate.net

| Application | Description | Outcome |

| Target Identification | The probe is used to selectively label and isolate its protein targets from a complex mixture. nih.gov | Identification of the specific proteins that the parent compound interacts with. |

| Functional Studies | The probe can be used to investigate the biological role of the target protein. researchgate.net | Understanding the downstream effects of modulating the target's activity. |

| Visualization | A fluorescently tagged probe can be used to determine the location of the target protein within a cell. | Information on the subcellular localization and trafficking of the target protein. |

Future Research Trajectories for Alkene Functionalized Benzenesulfonamides

Exploration of Novel Bio-orthogonal Reactions for Derivatization

The alkene group in 3-(2-Methylprop-2-enoxy)benzenesulfonamide serves as a versatile chemical handle for derivatization under biological conditions. Bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, offers a powerful toolkit for this purpose. nih.gov Future research will likely focus on applying and developing novel bio-orthogonal reactions to modify alkene-functionalized benzenesulfonamides for various applications, including targeted drug delivery and in-situ synthesis.

One promising area is the inverse-electron-demand Diels-Alder (IEDDA) reaction, noted for its rapid kinetics. nih.govcam.ac.uk This reaction typically involves a diene, such as a tetrazine, reacting with a dienophile (an alkene or alkyne). nih.gov While strained alkenes like trans-cyclooctene (B1233481) are highly reactive dienophiles, research into unstrained alkenes, such as the methallyl group present in the title compound, is an active area of investigation. cam.ac.uk Developing new tetrazine reagents or catalytic systems could enhance the reactivity of simple alkenes for IEDDA reactions, enabling precise modification of these sulfonamides within a biological milieu.

Another strategy involves the in-situ generation of reactive species. For example, an alkene-functionalized aldehyde can react with an N-alkylhydroxylamine to generate a nitrone, which then rapidly undergoes a [3+2] cycloaddition with the pendant alkene to form a stable isoxazolidine (B1194047). researchgate.net Adapting such a strategy for benzenesulfonamides could allow for the creation of complex, bicyclic structures at a target site. Furthermore, "click-to-release" strategies are gaining traction for controlled drug delivery. nih.govunipd.it A benzenesulfonamide (B165840) could be tethered to a targeting moiety via a linker that is cleavable upon a specific bio-orthogonal reaction. For instance, a sulfonamide-modified tetrazine or a sulfonyl sydnonimine could be designed to release the active sulfonamide drug upon reaction with a corresponding dienophile or strained alkyne, respectively. nih.govunipd.itrsc.orgescholarship.org

| Reaction Type | Reactants | Key Features | Potential Application for Alkene-Functionalized Benzenesulfonamides |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine + Alkene | Fast kinetics, no catalyst required, N₂ byproduct. nih.govnih.gov | Site-specific labeling, in-vivo conjugation. The methallyl group can act as the dienophile. |

| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Cycloalkyne + Azide (B81097) | High biocompatibility, widely used. | Derivatization after converting the alkene to an azide or alkyne. |

| Nitrone-Alkene [3+2] Cycloaddition | Nitrone (in situ generated) + Alkene | Forms stable isoxazolidine rings. researchgate.net | Creating complex bicyclic derivatives for probing protein interactions. |

| Click-to-Release Systems | Tetrazine-Linker-Drug + Alkene | Spatially and temporally controlled release of the active drug. unipd.it | The sulfonamide could be the "drug" released upon reaction at a target site. |

Integration of Advanced Machine Learning in Computational Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govmdpi.comresearchgate.net For alkene-functionalized benzenesulfonamides, ML can be applied at multiple stages, from de novo design to predicting biological activity and metabolic fate.

Predictive modeling is a key application. Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML algorithms like Support Vector Machines (SVM) or Deep Neural Networks (DNNs). mdpi.com These models are trained on large datasets of existing sulfonamide derivatives to learn the relationship between chemical structure and biological activity. researchgate.net Such a model could predict the therapeutic potential of novel derivatives of this compound against various targets, guiding synthetic efforts toward the most promising candidates. nih.gov

Generative models, a more advanced application of AI, can design entirely new molecules from scratch. harvard.edu By training these models on the principles of chemical structure and known bioactive sulfonamides, they can propose novel alkene-functionalized benzenesulfonamides with optimized properties, such as high target affinity and low predicted toxicity. harvard.edu Furthermore, ML can enhance the accuracy of molecular docking simulations, which predict how a molecule binds to a protein target. nih.govnih.gov By refining scoring functions and analyzing binding poses, ML can help identify the most likely biological targets for a given compound and elucidate its mechanism of action. mdpi.comresearchgate.net

| Machine Learning Application | Technique/Algorithm | Purpose in Sulfonamide Research |

| Predictive Modeling (QSAR) | Support Vector Machine (SVM), Random Forest, Neural Networks | Predict biological activity, toxicity, and ADMET properties of new derivatives. nih.govmdpi.com |

| Virtual High-Throughput Screening (vHTS) | Docking, Pharmacophore Modeling, ML-based scoring | Screen large virtual libraries to identify potential hits for specific biological targets. nih.gov |

| De Novo Drug Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Design novel alkene-functionalized benzenesulfonamides with desired properties. harvard.edu |

| Target Identification | Deep Learning, Network Biology | Predict potential protein targets and pathways modulated by a given sulfonamide. |

Identification of Underexplored Biological Targets and Pathways

The sulfonamide scaffold is known to interact with a wide range of biological targets, leading to antibacterial, anticancer, antiviral, and anti-inflammatory activities. ajchem-b.comnih.govresearchgate.net A key future direction is to systematically screen alkene-functionalized benzenesulfonamides against less conventional or newly identified targets to uncover novel therapeutic applications.

One underexplored area is species-specific enzymes in pathogens. For example, the bifunctional dehydrogenase/isomerase FabX, an enzyme essential for unsaturated fatty acid biosynthesis in Helicobacter pylori, has been identified as a promising target for sulfonamide-based inhibitors. acs.orgacs.org Since FabX is largely absent in healthy human gut flora, targeting it could lead to narrow-spectrum antibiotics with fewer side effects. acs.org Similarly, novel sulfonamides are being investigated against multidrug-resistant pathogens like Mycobacterium abscessus and methicillin-resistant Staphylococcus aureus (MRSA), where they may act on targets other than the classical folate pathway. tandfonline.comnih.gov

In oncology, while carbonic anhydrases (especially CA IX) are well-known targets for sulfonamides, other pathways are emerging. rsc.org The benzenesulfonamide scaffold could be adapted to inhibit other enzymes critical for cancer progression or to modulate protein-protein interactions. In virology, beyond established targets, benzenesulfonamides have been investigated as inhibitors of influenza hemagglutinin and HIV-1 gp120, preventing viral entry into host cells. nih.govnih.gov The alkene moiety of this compound provides a site for diversification, allowing the creation of focused libraries to probe these and other novel targets.

Development of Multi-Functional Compounds

Complex diseases such as cancer, diabetes, and neurodegenerative disorders often involve multiple biological pathways. sci-hub.se This has spurred the development of multi-target or multi-functional compounds, which can modulate several targets simultaneously to achieve a synergistic therapeutic effect. researchgate.net The benzenesulfonamide scaffold is an excellent starting point for designing such agents due to its versatile structure and broad bioactivity. nih.govsci-hub.se

A common strategy is the creation of hybrid molecules that combine the sulfonamide pharmacophore with another bioactive scaffold. tandfonline.com For this compound, the alkene group is an ideal anchor point for attaching a second pharmacophore. For instance, linking the sulfonamide to a moiety known to inhibit a different target in a cancer cell (e.g., a kinase inhibitor) could create a dual-action anticancer agent. This approach has been explored in developing multi-target antidiabetic agents by combining sulfonamide structures with other heterocyclic systems. rsc.orgresearchgate.net

This concept of polypharmacology represents a shift from the "one molecule, one target" paradigm to a more holistic approach to treating complex diseases. nih.gov The development of benzenesulfonamide derivatives that are rationally designed to interact with a specific set of targets could lead to more effective and robust therapies with a reduced likelihood of developing resistance.

Q & A

(Basic) What synthetic methodologies are commonly employed to prepare 3-(2-Methylprop-2-enoxy)benzenesulfonamide?

Answer:

The synthesis typically involves a multi-step approach:

- Sulfonylation: Reacting benzenesulfonyl chloride derivatives with amines or alcohols under basic conditions (e.g., NaOH in dichloromethane) to form sulfonamide intermediates .

- Etherification: Introducing the 2-methylprop-2-enoxy group via nucleophilic substitution or coupling reactions, often using propargyl or allyl halides .

- Click Chemistry: For complex derivatives, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be utilized to append functional groups, enhancing structural diversity .

Purification methods like column chromatography (hexane/EtOAc gradients) and recrystallization ensure high purity .

(Basic) Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm regiochemistry and substituent positions, particularly for the sulfonamide and methoxy groups .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns .

- Infrared (IR) Spectroscopy: Identifies functional groups like sulfonamide (S=O stretches) and ether linkages .

- Elemental Analysis: Ensures stoichiometric accuracy .

(Advanced) How can researchers optimize reaction conditions to improve yield in multi-step syntheses?

Answer:

- Solvent Optimization: Polar aprotic solvents (e.g., acetone/water mixtures) enhance reactivity in CuAAC reactions .

- Catalyst Tuning: Adjusting CuSO4/sodium ascorbate ratios improves click chemistry efficiency .

- Temperature Control: Reflux conditions (e.g., 24 hours in isopropyl alcohol) ensure complete cyclization in heterocycle formation .

- Stepwise Monitoring: TLC or HPLC tracks intermediate formation, minimizing side reactions .

(Advanced) How should discrepancies in bioactivity data between structural analogs be analyzed?

Answer:

- Structure-Activity Relationship (SAR): Compare analogs with varying substituents (e.g., chloro vs. methoxy groups) to identify key pharmacophores. For instance, electron-withdrawing groups may enhance target binding .

- Computational Modeling: Molecular docking (e.g., with PI3Kα or NLRP3) predicts binding modes and explains potency variations .

- In Vitro Validation: Enzyme inhibition assays (e.g., kinase activity) quantify differences, correlating structural changes with functional outcomes .

(Advanced) What strategies enhance selectivity in enzyme inhibition studies?

Answer:

- Substituent Engineering: Introduce fluorine or trifluoromethoxy groups to modulate electronic properties and steric hindrance, improving target specificity .

- Biotransformation Assays: Evaluate metabolite stability using liver microsomes to identify labile groups .

- Crystallographic Studies: X-ray structures of enzyme-ligand complexes guide rational design, as seen in NLRP3 inhibitor optimization .

(Basic) What are the stability considerations for this compound under varying pH conditions?

Answer:

- Acidic/Basic Sensitivity: The sulfonamide moiety may hydrolyze under strong acidic/basic conditions. Stability assays (e.g., pH 1–13 buffers monitored via HPLC) are recommended .

- Light/Temperature: Store in inert atmospheres (N2) at –20°C to prevent oxidation of the 2-methylprop-2-enoxy group .

(Advanced) How can unexpected byproducts be characterized during synthesis?

Answer:

- HRMS Fragmentation: Identifies molecular deviations (e.g., incomplete alkylation or sulfonylation) .

- 2D NMR (COSY, HSQC): Resolves complex coupling patterns in byproducts, such as regioisomeric impurities .

- Mechanistic Probes: Isotopic labeling (e.g., D2O exchange) traces protonation sites in intermediates .

(Basic) What biological targets are associated with benzenesulfonamide derivatives?

Answer:

- Enzyme Targets: Carbonic anhydrases, PI3Kα, and NLRP3 inflammasome are common targets due to sulfonamide’s zinc-binding affinity .

- Cellular Pathways: Derivatives often inhibit tumor growth or inflammatory cascades, validated via Western blotting (e.g., reduced Akt phosphorylation) .

(Advanced) How to design derivatives for dual activity in anticancer and anti-inflammatory applications?

Answer:

- Hybrid Scaffolds: Combine sulfonamide with indoline or thiazolo-pyridine moieties to target multiple pathways .

- Pharmacokinetic Profiling: Assess logP and plasma protein binding to balance bioavailability and target engagement .

- In Vivo Models: Test efficacy in xenograft (cancer) and LPS-induced inflammation models to validate dual mechanisms .

(Basic) What computational tools aid in the preliminary design of derivatives?

Answer:

- Docking Software (AutoDock, Schrödinger): Predict binding poses against targets like PI3Kα .

- QSAR Models: Relate substituent properties (e.g., Hammett σ constants) to bioactivity .

- DFT Calculations: Optimize geometries and assess frontier molecular orbitals for reactivity insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.